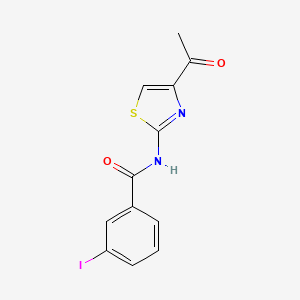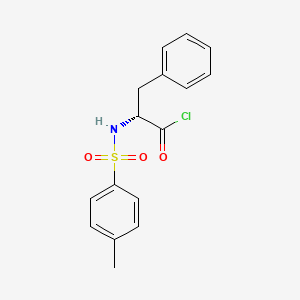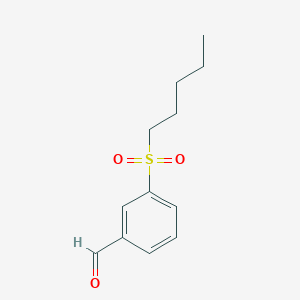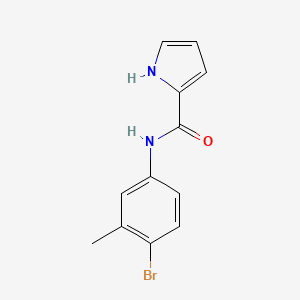
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-bromo-3-methylaniline with pyrrole-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products.
化学反应分析
Types of Reactions
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(3-methylphenyl)-1H-pyrrole-2-carboxamide.
Substitution: N-(4-amino-3-methylphenyl)-1H-pyrrole-2-carboxamide (when substituted with an amine).
科学研究应用
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been studied for its potential to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
相似化合物的比较
Similar Compounds
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)semicarbazone
- N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-9(4-5-10(8)13)15-12(16)11-3-2-6-14-11/h2-7,14H,1H3,(H,15,16) |
InChI 键 |
RDVLWJTVRAMGJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


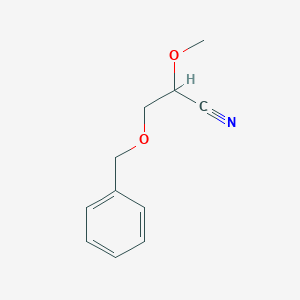
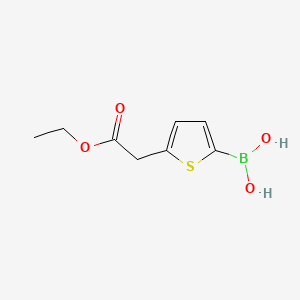
![Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate](/img/structure/B14903600.png)


![9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14903622.png)
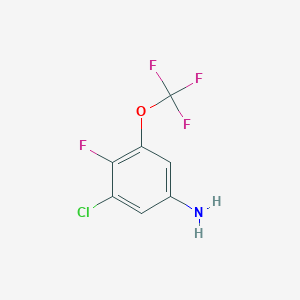
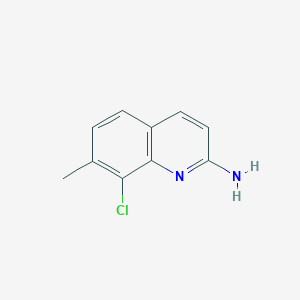

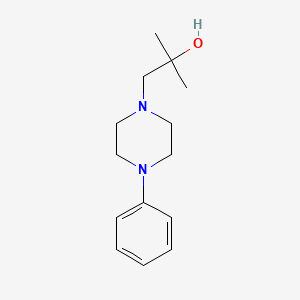
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
